3,3-dimethyl-2-phenylbutan-2-amine hydrochloride
Description
Properties
CAS No. |
105254-04-4 |
|---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-11(2,3)12(4,13)10-8-6-5-7-9-10;/h5-9H,13H2,1-4H3;1H |
InChI Key |
ZXMIHFNDIPDTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone reacts with dimethylamine to form an imine intermediate, which is subsequently reduced to the tertiary amine. Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a Lewis acid to facilitate imine formation, while sodium borohydride (NaBH₄) serves as the reducing agent. Ultrasound irradiation (30°C, 5–10 min) enhances reaction efficiency by improving mass transfer and reducing aggregation.
Example Procedure :
-
Combine 3,3-dimethyl-2-phenylbutan-2-one (1.0 eq), dimethylamine (1.5 eq), and Ti(OiPr)₄ (1.5 eq) in ethanol.
-
Irradiate with ultrasound at 30°C for 10 min.
-
Add NaBH₄ (1.5 eq) portionwise and stir for 1 h.
-
Quench with water, extract with ethyl acetate, and concentrate to obtain the free amine.
-
Treat the amine with concentrated HCl in diethyl ether to precipitate the hydrochloride salt.
Yield and Purity :
Alkylation of 2-Phenylbutan-2-amine
Methylation of 2-phenylbutan-2-amine provides a direct route to the target compound. This method requires careful stoichiometry to avoid over-alkylation and quaternary salt formation.
Methylation Protocol
2-Phenylbutan-2-amine is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, with dimethylation occurring sequentially.
Optimized Conditions :
-
Solvent: Anhydrous acetonitrile.
-
Temperature: 60°C, 12 h.
-
Molar ratio: 1:2.2 (amine:CH₃I).
Workup :
-
Filter off K₂CO₃ and evaporate the solvent.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).
-
Convert to the hydrochloride salt using HCl gas in diethyl ether.
Challenges :
-
Side products : Quaternary ammonium salts (10–15% yield) due to excess CH₃I.
-
Yield : 60–65% for the tertiary amine, with 90% purity (HPLC).
Nitrile Reduction Pathway
This two-step approach involves synthesizing 3,3-dimethyl-2-phenylbutyronitrile followed by reduction to the amine.
Nitrile Synthesis
Propiophenone undergoes cyanation with sodium cyanide (NaCN) and dimethylamine in methanol under pressurized conditions (0.2–0.4 MPa, 40–120°C).
Reaction :
Nitrile Reduction
The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
Data :
Enzymatic Bioamination
Emerging biocatalytic methods employ transaminases to convert ketones to amines enantioselectively. While primarily used for primary amines, engineered enzymes show promise for tertiary amines.
Experimental Setup :
-
Substrate : 3,3-Dimethyl-2-phenylbutan-2-one.
-
Enzyme : Mutated ω-transaminase (TsRTA).
-
Conditions : Phosphate buffer (pH 8), NAD+/NADP+ cofactors, 30°C.
Outcomes :
Hydrochloride Salt Formation
All methods conclude with protonation of the free amine using hydrochloric acid:
-
Dissolve the amine in anhydrous diethyl ether.
-
Bubble HCl gas through the solution until precipitation ceases.
Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 75–80 | >95 | High yield, one-pot | Requires Ti(OiPr)₄ |
| Alkylation | 60–65 | 90 | Simple reagents | Over-alkylation risks |
| Nitrile Reduction | 50–55 | 85 | Scalable | Low yield in reduction step |
| Enzymatic | 40–50 | 80 | Enantioselective | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
3,3-dimethyl-2-phenylbutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its stimulant properties and potential therapeutic applications, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of monoamines such as dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and alertness. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Highlights |
|---|---|---|---|---|
| 3,3-Dimethyl-2-phenylbutan-2-amine hydrochloride | C₁₂H₂₀ClN | 213.75 | 105254-04-4 | Phenyl at C2, dimethyl at C3 |
| 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride | C₁₂H₂₀ClN | 213.75 | 160204-35-3 | Phenyl at C1, positional isomer |
| 3-(2-Chlorophenyl)butan-2-amine hydrochloride | C₁₀H₁₄ClN | 199.68 | 65439516 | Ortho-chlorophenyl substitution |
| 1,1-Difluoro-3,3-dimethylbutan-2-amine hydrochloride | C₆H₁₄ClF₂N | 173.63 | 2639448-21-6 | Difluoro substitution, shorter chain |
| Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | C₆H₁₄ClNO₂ | 175.64 | 177269-37-3 | Ester functional group |
| (Butan-2-yl)(3-phenylbutyl)amine hydrochloride | C₁₄H₂₄ClN | 241.80 | 1240572-57-9 | Extended aliphatic chain |
Research Findings and Implications
- Steric Effects : The target compound’s C3-dimethyl and C2-phenyl groups create significant steric hindrance, likely reducing enzymatic degradation compared to less hindered analogs like the C1-phenyl isomer .
- Analytical Methods : RP-HPLC (Evidences 2, 3, 7, 9, 10) is widely used for purity assessment, suggesting similar quality control protocols apply to these compounds.
Biological Activity
3,3-Dimethyl-2-phenylbutan-2-amine hydrochloride, also known as a variant of the phenethylamine class of compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 220.74 g/mol. The synthesis typically involves multi-step reactions that can yield various derivatives with altered biological activities. The compound's structure includes a dimethyl group and a phenyl group attached to a butanamine backbone, which is crucial for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits stimulant properties similar to other compounds in its class. It interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which may contribute to its stimulant effects.
- Stimulant Effects : The compound has been noted for its potential to enhance energy levels and cognitive function. Its structural similarities to amphetamines suggest it may have comparable stimulant effects.
- Pharmacokinetics : Interaction studies have shown that this compound has significant pharmacokinetic properties that influence its absorption and metabolism in the body. Understanding these properties is essential for evaluating its therapeutic potential and safety profile.
Toxicological Profile
While the compound shows promise in various applications, it is essential to consider its safety profile:
- Irritation Potential : The hydrochloride form can cause skin irritation and serious eye irritation upon contact .
- Cytotoxicity : Studies have indicated that it does not exhibit significant cytotoxicity against certain human malignant leukemic cell lines (e.g., LAMA-84, K-562), suggesting a favorable safety profile in this context .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the structure-function relationship within the class of amines. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1. 3,4-Dimethylamphetamine | Dimethyl groups on different carbons | More potent stimulant effects; higher abuse potential |
| 2. 2-Methylamino-1-(4-methylphenyl)butane | Methyl group on nitrogen | Slightly different pharmacological profile |
| 3. 1-(1-Aminoethyl)-4-methylbenzene | Ethyl group on nitrogen | Used in similar applications but distinct effects |
| 4. 1-(3-Methylphenyl)-propan-2-amine | Propane chain instead of butane | Different metabolic pathways |
This comparison highlights how minor structural variations can lead to significant differences in biological activity and applications.
Research Findings and Case Studies
Recent studies have explored the biological activity of derivatives related to this compound:
- In Vitro Studies : In vitro assays demonstrated the compound's ability to modulate calcium channels, which may influence smooth muscle responses .
- Antimicrobial Activity : Some derivatives exhibited modest activity against Gram-negative bacteria, indicating potential applications in antimicrobial therapies .
- Immunohistochemical Studies : These studies revealed a correlation between the compound's structure and its biological effects on smooth muscle cells, further supporting its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride, and how can reaction parameters be systematically optimized?
Methodological Answer: The synthesis typically involves alkylation of a phenyl-substituted alkyl halide with an amine precursor, followed by hydrochloride salt formation. Key parameters to optimize include:
- Temperature: 40–60°C for controlled exothermic reactions.
- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency.
- Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Q. Table 1: Comparison of Batch vs. Continuous Flow Reactor Conditions
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 65–75% | 80–90% |
| Scalability | Limited | High |
| Reference |
Q. How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?
Methodological Answer: Combine NMR, IR, and mass spectrometry for unambiguous characterization:
- ¹H NMR: Methyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.2–7.5 ppm.
- IR: N–H stretch at ~3200 cm⁻¹ confirms amine hydrochloride formation.
- MS: Molecular ion peak at m/z 199.72 (consistent with C₁₂H₂₀ClN) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Critical Peaks/Bands | Structural Inference |
|---|---|---|
| ¹³C NMR | 45 ppm (quaternary C), 125–140 ppm (aromatic C) | Confirms backbone and substituents |
| HPLC | Retention time 8.2 min (C18 column) | Purity assessment |
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacological activity (e.g., stimulant vs. inhibitory effects) be reconciled in receptor binding studies?
Methodological Answer: Contradictions may arise from assay conditions or receptor subtype selectivity. Address this by:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify biphasic effects.
- Receptor Profiling: Use transfected cell lines (e.g., HEK293 with dopamine D₂/D₃ receptors) to isolate targets.
- Kinetic Studies: Measure association/dissociation rates via surface plasmon resonance (SPR) .
Case Study:
In vitro assays showed 3,3-dimethyl-2-phenylbutan-2-amine acts as a dopamine reuptake inhibitor (IC₅₀ = 50 nM) but antagonizes serotonin receptors at >10 µM, explaining conflicting reports .
Q. What computational strategies are effective for predicting the compound’s metabolic pathways and toxicity profiles?
Methodological Answer: Use in silico tools to prioritize experimental validation:
- Docking Simulations (AutoDock Vina): Predict binding to cytochrome P450 isoforms (CYP2D6, CYP3A4).
- ADMET Prediction (SwissADME): Estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity.
- Metabolite Identification: Combine molecular dynamics with LC-MS/MS fragmentation patterns .
Q. Table 3: Predicted vs. Observed Metabolic Pathways
| Pathway | Predicted Metabolite | Experimental Validation (LC-MS) |
|---|---|---|
| N-Demethylation | Primary amine derivative | Detected at m/z 155.1 |
| Phenyl Ring Oxidation | Hydroxylated derivative | Not observed |
Q. How can researchers design robust stability studies for this compound under varying storage conditions?
Methodological Answer: Follow ICH guidelines Q1A(R2) for accelerated stability testing:
- Conditions: 40°C/75% RH (6 months), 25°C/60% RH (12 months).
- Analytical Metrics: Monitor purity (HPLC), degradation products (LC-MS), and hygroscopicity (TGA).
- Light Sensitivity: Expose to 1.2 million lux-hours; UV-Vis spectroscopy detects photodegradation .
Figure 1: Degradation kinetics show <2% impurity formation at 25°C after 12 months, confirming room-temperature stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
